molecular formula C25H33N7O2 B611994 N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide CAS No. 1493764-08-1

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

Cat. No. B611994
M. Wt: 463.58
InChI Key: NPVXOWLPOFYACO-XUTJKUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC2881 is an inhibitor of Mer (IC50 = 4.3 nM), a member of the TAM family of receptor tyrosine kinases. It is selective for Mer over the remaining TAM family members Axl and TYRO3 (IC50s = 360 and 250 nM, respectively). UNC2881 inhibits phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells (IC50 = 21.9 nM). It inhibits platelet aggregation and ATP release induced by type I equine fibrillar collagen in isolated human platelet-rich plasma when used at a concentration of 3 μM.
UNC2881 is a potent Mer kinase inhibitor. UNC2281 inhibits steady-state Mer kinase phosphorylation with an IC50 value of 22 nM. Treatment with UNC2281 is also sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR. In addition, UNC2881 potently inhibits collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for prevention and/or treatment of pathologic thrombosis.

Scientific Research Applications

  • Intermediates in Purine Nucleotide Biosynthesis : A study explored the synthesis and transformation of related intermediates, contributing to understanding the biosynthesis of purine nucleotides (Cusack, Shaw, & Logemann, 1980).

  • Catalyst-Free Synthesis of Imidazole Derivatives : Another research focused on the environmentally benign synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives, highlighting a catalyst-free method for producing such compounds (Shaabani et al., 2014).

  • Regioselective Synthesis of Pyrimidine Derivatives : The regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied, offering insights into the synthesis of related chemical structures (Drev et al., 2014).

  • Synthesis of Imidazo[1,5-a]pyrimidines : Research on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides demonstrated the potential of these compounds in the metabolic pathway of purine biosynthesis (Novinson, O'Brien, & Robins, 1974).

  • Spectroscopic Identification of Pyrimidine Derivatives : A study involving the spectroscopic identification and synthesis of pyrimidine-2-thione derivatives provided insights into the chemical characterization of related compounds (Mohammed, Ahmed, & Abachi, 2016).

properties

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

Citations

For This Compound
1
Citations
S Zhou, L Zhou, R Cui, Y Tian, X Li… - … Chemistry & High …, 2016 - ingentaconnect.com
MERTK plays an important role in cell biology and is correlated with many cancers, such as mantle cell lymphomas, pituitary adenomas, and T-cell acute lympholoblastic leukemia. So …
Number of citations: 8 www.ingentaconnect.com

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